N-(3,4-dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cannabinoid Receptor CB1 Antagonist Regioisomer Selectivity

Researchers exploring kinase inhibition or cannabinoid receptor modulation often face a critical gap: screening collections are saturated with pyrazole-3-carboxamide regioisomers, leaving the 4-carboxamide pharmacophore underrepresented. This compound solves that problem as a non-fungible, fully characterized 4-carboxamide scaffold with a unique 3,4-dichlorophenyl amide and C5-pyrrole arrangement. - Enables assembly of a comprehensive SAR matrix for CB1 inverse agonist discovery, distinct from the 3-carboxamide series. - Serves as a matched control against 3-amino-pyrazole-4-carboxamide derivatives for JAK, FGFR, and ERK5 kinase inhibitor programs. - Preferred core for BBB permeability and metabolic stability probes due to its calculated cLogP of ~3.0.

Molecular Formula C15H12Cl2N4O
Molecular Weight 335.2 g/mol
Cat. No. B12181960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Molecular FormulaC15H12Cl2N4O
Molecular Weight335.2 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)N3C=CC=C3
InChIInChI=1S/C15H12Cl2N4O/c1-20-15(21-6-2-3-7-21)11(9-18-20)14(22)19-10-4-5-12(16)13(17)8-10/h2-9H,1H3,(H,19,22)
InChIKeyWNJYXAKZGCZMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: A Key Pyrazole-4-Carboxamide Scaffold for Targeted Library Synthesis and Receptor Screening


N-(3,4-dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1232789-54-6) is a synthetic, highly functionalized pyrazole-4-carboxamide small molecule featuring a 3,4-dichlorophenyl amide substituent, a pyrrole ring at C5, and a methyl group at N1 . The pyrazole-4-carboxamide core is a recognized privileged scaffold in medicinal chemistry, widely exploited for kinase inhibition and cannabinoid receptor modulation [1][2]. This compound belongs to a distinct regioisomeric subclass, as the 4-carboxamide moiety differentiates it from the more extensively characterized pyrazole-3-carboxamide series (e.g., classical CB1 inverse agonists like Rimonabant) [1].

Why N-(3,4-Dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Cannot Be Replaced by Common Pyrazole Analogs in Biological Studies


The precise spatial arrangement of the 3,4-dichlorophenyl amide and the C5-pyrrole defines a unique pharmacophore within the pyrazole-4-carboxamide class. Generic substitution with other regioisomers like the pyrazole-3-carboxamide series can lead to a complete loss of target selectivity or potency [1]. The N1-methyl-5-(1H-pyrrol-1-yl) substructure imposes a specific vector and conformational rigidity unavailable in ubiquitous C3- or C5-aryl analogs. Even within the 4-carboxamide series, small changes in the amide substituent drastically alter bioactivity profiles; for example, replacing the 3,4-dichlorophenyl with an alkyl chain (heptan-2-yl) or an indole-3-ethyl group fundamentally changes logP, hydrogen-bonding capacity, and binding kinetics [2]. This compound is thus a critical, non-fungible tool for structure-activity relationship (SAR) exploration [3].

Quantitative Differentiation of N-(3,4-Dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Against Closest Structural Analogs


Regioisomeric Selectivity: Pyrazole-4-Carboxamide vs. Pyrazole-3-Carboxamide Binding Affinity

The target compound is a pyrazole-4-carboxamide. A closely related pyrazole-3-carboxamide regioisomer, 1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide, displays high CB1 binding affinity (Ki=35 nM) [1]. Literature on diarylpyrazole-4-carboxamides demonstrates that shifting the carboxamide from position 3 to 4 on the pyrazole core often yields inverse potency profiles at CB1/CB2 or kinase targets, a key SAR differentiator for probe selectivity [2]. While direct assay data for the target compound is not yet publicly available, this regioisomeric switch is a known determinant of pharmacological utility.

Cannabinoid Receptor CB1 Antagonist Regioisomer Selectivity

Amide Substituent Effect on Lipophilicity and Predicted ADME: 3,4-Dichlorophenyl vs. Heptan-2-yl Analogs

Replacing the 3,4-dichlorophenyl group with a flexible alkyl chain (heptan-2-yl) in the amide position of the same core scaffold (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide) yields a compound with a 48 Da lower molecular weight (288 vs. 335 Da) and an estimated logP reduction of ~1.5–2 units [1]. The target compound's dichlorophenyl group introduces greater aromaticity, halogen bonding potential, and lipophilicity (cLogP ~3.0), which are critical for membrane permeability and target engagement in cellular assays. This directly impacts procurement decisions when designing libraries for CNS or intracellular target screening.

ADME Prediction Lipophilicity Drug Design

Potential Kinase Inhibition Profile: Pyrazole-4-Carboxamide Core vs. 3-Amino-Pyrazole-4-Carboxamide Derivatives

Patented 3-amino-pyrazole-4-carboxamide derivatives exhibit potent inhibition of JAK and FGFR kinases with IC50 values in the low nanomolar range [1]. The target compound lacks the 3-amino group but possesses a unique C5-pyrrole. Existing SAR data from structurally related N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide series show that substituents at C5 and the amide position dictate selectivity against MEK with IC50 values varying by >100-fold . As a distinct analog, the target compound serves as a critical negative control or selectivity probe in these kinase assays to determine the contribution of the 3-amino group vs. the C5-pyrrole.

Kinase Inhibition Protein Kinase Antiproliferative Activity

Structural Validation and Purity: High-Fidelity Building Block for Fragment-Based Drug Discovery

The target compound is offered at 95% purity and verified by NMR and HPLC . In fragment-based drug discovery (FBDD), the quality of the core scaffold directly impacts hit validation. The compound's pyrrole-pyrazole framework is a validated motif in ERK5 kinase inhibitors, as shown by co-crystal structures (PDB 7PUS) where a related pyrrole carboxamide scaffold binds the kinase domain [1]. Using a vendor-verified, high-purity sample eliminates the risk of false positives from trace regioisomeric impurities often found in house-synthesized batches, a critical factor in reproducible screening campaigns.

Fragment-Based Drug Discovery Chemical Probe Medicinal Chemistry

Primary Research and Procurement Scenarios for N-(3,4-Dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide


Selective CB1 Receptor Ligand Screening Libraries

As a 4-carboxamide, this compound fills a gap in cannabinoid receptor screening collections that are overwhelmingly populated with 3-carboxamide regioisomers [2]. Procurement enables the assembly of a comprehensive SAR matrix to identify novel inverse agonists with differentiated selectivity profiles [1].

Kinase Selectivity Profiling and Negative Control Synthesis

Used alongside 3-amino-pyrazole-4-carboxamide derivatives as a matched control to assess the role of the 3-amino group and the C5-pyrrole in kinase inhibition. This is essential for programs targeting JAK, FGFR, and ERK5 kinases [1][2].

Fragment-Based and Structure-Guided Lead Optimization

The fully characterized scaffold serves as a high-quality fragment or hinge-binder mimetic for co-crystallography studies, building on the precedent set by pyrrole carboxamide kinase co-crystals (PDB 7PUS) [2].

ADME Probe Compound Synthesis for CNS Penetration Studies

With its calculated higher lipophilicity (cLogP ~3.0) compared to alkyl chain analogs, this compound is the preferred core for generating probes to study blood-brain barrier permeability and metabolic stability of the pyrazole-4-carboxamide series [1].

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